Imidazo(4,5,1-jk)(1,4)benzodiazepine-2(1H)-thione, 9-chloro-6-(3-ethyl-2-pentenyl)-4,5,6,7-tetrahydro-5-methyl-
Description
This compound belongs to the tetrahydroimidazo[4,5,1-jk][1,4]benzodiazepin-2(1H)-thione (TIBO) class of non-nucleoside reverse transcriptase inhibitors (NNRTIs), which selectively inhibit HIV-1 replication by targeting the viral reverse transcriptase (RT) . Its structure features a 9-chloro substituent, a 5-methyl group, and a 3-ethyl-2-pentenyl side chain at position 6 (Figure 1). TIBO derivatives are notable for their ultra-selective inhibition of HIV-1 RT, acting via an allosteric mechanism that stabilizes the RT-DNA-inhibitor complex and impedes nucleotide incorporation .
Properties
CAS No. |
257891-76-2 |
|---|---|
Molecular Formula |
C18H24ClN3S |
Molecular Weight |
349.9 g/mol |
IUPAC Name |
6-chloro-10-(3-ethylpent-2-enyl)-11-methyl-1,3,10-triazatricyclo[6.4.1.04,13]trideca-4,6,8(13)-triene-2-thione |
InChI |
InChI=1S/C18H24ClN3S/c1-4-13(5-2)6-7-21-11-14-8-15(19)9-16-17(14)22(10-12(21)3)18(23)20-16/h6,8-9,12H,4-5,7,10-11H2,1-3H3,(H,20,23) |
InChI Key |
FSSMMXGYUTZUEJ-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=CCN1CC2=C3C(=CC(=C2)Cl)NC(=S)N3CC1C)CC |
Origin of Product |
United States |
Biological Activity
Imidazo(4,5,1-jk)(1,4)benzodiazepine-2(1H)-thione, specifically the compound with the designation 9-chloro-6-(3-ethyl-2-pentenyl)-4,5,6,7-tetrahydro-5-methyl-, is a member of the imidazo-benzodiazepine class. This compound has garnered attention due to its potential biological activities, particularly in the realm of antiviral research. The following sections detail its biological activity, mechanisms of action, and relevant studies.
Chemical Structure and Properties
The compound's structure features a thione functional group which is a sulfur analog of a carbonyl group. This unique configuration allows it to interact selectively with various biological targets. The molecular formula is , with a CAS number of 257891-76-2. Its structural characteristics include:
- Imidazole and Benzodiazepine Rings : These contribute to its pharmacological properties.
- Thione Group : Influences its chemical reactivity and biological interactions.
Imidazo(4,5,1-jk)(1,4)benzodiazepine-2(1H)-thione exhibits significant activity against human immunodeficiency virus type 1 (HIV-1). The mechanism primarily involves:
- Inhibition of Reverse Transcriptase : The compound binds to the active site of the HIV reverse transcriptase enzyme, blocking viral replication. This interaction has been shown to be selective for HIV-1 over other retroviruses such as HIV-2.
Kinetic Studies
Kinetic assays have demonstrated that certain derivatives of this compound can inhibit HIV reverse transcriptase with nanomolar potency while maintaining low cytotoxicity levels. For instance:
| Compound | IC50 (nM) | Selectivity |
|---|---|---|
| R86183 | 0.3 - 30 | High against HIV-1 |
| Other Derivatives | Varies | Lower potency against HIV-2 |
Case Studies and Research Findings
Several studies have explored the biological activity of Imidazo(4,5,1-jk)(1,4)benzodiazepine derivatives:
- Antiviral Activity :
- Structure-Activity Relationship (SAR) :
-
Potential for Broader Applications :
- Beyond antiviral applications, there is interest in exploring these compounds for their neuropharmacological properties due to structural similarities with known anxiolytic agents .
Comparative Analysis with Related Compounds
The following table summarizes some related compounds and their biological activities:
| Compound Name | Structural Characteristics | Biological Activity |
|---|---|---|
| Imidazo(4,5,1-jk)(1,4)benzodiazepin-2(1H)-one | Contains a carbonyl instead of a thione group | Antiviral activity against HIV |
| Tetrahydroimidazo[4,5,1-jk][1,4]benzodiazepin-2(1H)-one | Lacks sulfur; different substituents | Inhibitory effects on HIV reverse transcriptase |
| Tetrahydroimidazo[4,5,1-jk][1,4]benzodiazepin-2(1H)-thione | Similar core structure but varies in side chains | Antiviral properties against HIV |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Comparisons
Key Compounds Analyzed:
Cl-TIBO (R82913): (+)-S-4,5,6,7-Tetrahydro-9-chloro-5-methyl-6-(3-methyl-2-butenyl)-imidazo[4,5,1-jk][1,4]-benzodiazepin-2(1H)-thione .
Nevirapine: A first-generation NNRTI with a dibenzodiazepinone scaffold .
AZT (Zidovudine): A nucleoside RT inhibitor (NRTI) .
*Inferred potency based on structural similarity to R82913 .
†Resistance profiles extrapolated from TIBO-class data .
Mechanistic and Resistance Profile Insights
- TIBO Derivatives vs. Nevirapine: TIBO compounds exhibit higher potency against wild-type HIV-1 RT compared to nevirapine (IC₅₀ ~20 nM vs. 100 nM) due to stronger π-π interactions with RT residues (e.g., Trp229, Tyr318) . However, both classes share susceptibility to the K103N and Y181C mutations, which reduce binding affinity by altering the NNRTI-binding pocket .
- TIBO vs. AZT: Unlike AZT, which incorporates into viral DNA to terminate elongation, TIBO derivatives non-competitively inhibit RT conformational changes required for catalysis .
- However, this modification could also increase off-target effects, as seen in other lipophilic NNRTIs .
Computational and Experimental Validation
- Molecular dynamics simulations confirm that TIBO derivatives maintain a conserved binding pose in the RT pocket, acting as π-electron donors to aromatic residues (e.g., Tyr181, Trp229) .
- Subtype F HIV-1 strains exhibit natural resistance to R82913 (Cl-TIBO), highlighting the variability in NNRTI efficacy across viral subtypes .
Preparation Methods
Reduction of Nitro Derivative
| Step | Reagents/Conditions | Outcome |
|---|---|---|
| Reduction | Hydrogen gas with Pd/C or sodium dithionite | Amino derivative (formula X) |
Cyclization
| Step | Reagents/Conditions | Outcome |
|---|---|---|
| Cyclization | Ethyl chloroformate in inert solvent | Benzodiazepine intermediate (formula XI) |
Halogenation
| Step | Reagents/Conditions | Outcome |
|---|---|---|
| Halogenation | Phosphoryl chloride at 75–105°C | Dihalo intermediate |
N-Alkylation
| Step | Reagents/Conditions | Outcome |
|---|---|---|
| N-Alkylation | DMF, base, alkylating reagent | Alkylated intermediate |
Thione Formation
| Step | Reagents/Conditions | Outcome |
|---|---|---|
| Thione Formation | Thiourea in ethanol at reflux temperature | Final thione compound |
Alternative Methods
An alternative method bypasses certain intermediate deprotection steps by directly cyclizing precursors into benzodiazepine derivatives using similar cyclization and halogenation techniques. This approach reduces manipulation steps and increases yield.
Industrial Production Techniques
For large-scale synthesis:
- Batch reactors are used for precise control over reaction parameters.
- Continuous flow reactors enhance scalability and reproducibility.
- Purification methods such as recrystallization and chromatography ensure high purity of the final product.
Summary Table
| Stage | Key Reaction Type | Reagents Used | Temperature Range |
|---|---|---|---|
| Reduction | Nitro to amino | Pd/C or sodium dithionite | Ambient |
| Cyclization | Amino to benzodiazepine | Ethyl chloroformate | Controlled |
| Halogenation | Addition of halogens | Phosphoryl chloride | 75–105°C |
| N-Alkylation | Alkyl group introduction | DMF, base, alkylating reagent | Variable |
| Thione Formation | Conversion to thione | Thiourea in ethanol | Reflux |
Q & A
Basic: What are the standard synthetic routes for this compound, and how can purity be optimized?
Answer:
The synthesis of imidazo-benzodiazepine derivatives typically involves multi-step reactions, including cyclization and functional group modifications. For example, palladium-catalyzed intramolecular C-H activation (e.g., forming imidazo[2,1-c][1,4]benzodiazepines) is a validated method, yielding products with ~63% efficiency under optimized conditions . Key steps include:
- Precursor preparation : Start with substituted benzodiazepine intermediates.
- Cyclization : Use Pd(OAc)₂ or similar catalysts for intramolecular C-H bond activation.
- Purification : Column chromatography with silica gel (e.g., ethyl acetate/hexane gradients) and recrystallization to achieve >95% purity.
Monitor reaction progress via TLC and confirm purity via HPLC or LC-MS. Adjust solvent polarity and catalyst loading to minimize byproducts .
Advanced: How to resolve contradictions in NMR data for structural confirmation, particularly with stereochemical ambiguities?
Answer:
Stereochemical assignments in imidazo-benzodiazepines require complementary techniques:
- Multi-nuclear NMR : Compare and chemical shifts with DFT-calculated values (e.g., using Gaussian09) to validate stereochemistry .
- X-ray crystallography : Resolve ambiguous NOE signals by determining crystal structures (e.g., CCDC 1017138 in similar compounds) .
- Dynamic NMR : Analyze temperature-dependent splitting to identify slow conformational interconversions .
For conflicting coupling constants, re-examine solvent effects (e.g., DMSO vs. CDCl₃) and consider diastereomeric impurities .
Basic: What in vitro assays are suitable for evaluating biological activity, and how to design dose-response experiments?
Answer:
Standard assays include:
- Antiproliferative activity : Use the NCI-60 cell line panel with sulforhodamine B (SRB) assays, testing concentrations from 1 nM to 100 µM over 48–72 hours .
- Topoisomerase inhibition : Employ Topo I/IIα-mediated DNA relaxation assays (e.g., agarose gel electrophoresis with supercoiled pBR322 DNA) .
- Dose-response design : Use logarithmic dilution series (e.g., 10-dose) with triplicate replicates. Calculate IC₅₀ values via nonlinear regression (GraphPad Prism) .
Advanced: How to address discrepancies between in vitro activity and computational docking predictions?
Answer:
Discrepancies often arise from solvent effects, protein flexibility, or off-target interactions. Mitigate via:
- Ensemble docking : Use multiple protein conformations (e.g., from MD simulations) to account for active-site flexibility .
- Solvent correction : Apply implicit solvent models (e.g., GB/SA) in docking software (AutoDock Vina) to improve binding affinity predictions .
- Experimental validation : Perform SPR or ITC to measure binding kinetics and compare with docking scores .
Basic: What spectroscopic techniques are critical for characterizing this compound?
Answer:
Essential techniques include:
- and NMR : Assign peaks using 2D experiments (HSQC, HMBC) to confirm ring fusion and substituent positions .
- High-resolution MS : Confirm molecular weight (e.g., ESI-MS with <5 ppm error) .
- IR spectroscopy : Identify thione (C=S) stretches near 1200 cm⁻¹ and aromatic C-H stretches .
Advanced: How to optimize reaction yields for scale-up without compromising stereoselectivity?
Answer:
- Catalyst screening : Test Pd(II)/Pd(0) systems (e.g., PdCl₂ vs. Pd(PPh₃)₄) to balance activity and selectivity .
- Solvent engineering : Use mixed solvents (e.g., DMF/toluene) to enhance solubility of intermediates .
- Flow chemistry : Implement continuous flow reactors for precise temperature control and reduced side reactions .
Validate scalability via DoE (Design of Experiments) with factors like temperature, catalyst loading, and residence time .
Basic: What theoretical frameworks guide the design of analogs with improved pharmacokinetics?
Answer:
- Lipinski’s Rule of Five : Prioritize analogs with molecular weight <500 Da, logP <5, and <10 H-bond acceptors/donors .
- SwissADME predictions : Calculate physicochemical descriptors (e.g., topological polar surface area) to optimize bioavailability .
- Metabolic stability : Use CYP450 inhibition assays (e.g., human liver microsomes) to identify labile sites .
Advanced: How to integrate AI-driven methods for predictive synthesis and property optimization?
Answer:
- Retrosynthetic planning : Use AI platforms (e.g., IBM RXN) to propose novel routes based on reaction databases .
- Generative models : Train GANs (Generative Adversarial Networks) on existing benzodiazepine data to design analogs with desired LogD or solubility .
- Active learning : Combine robotic automation with Bayesian optimization to iteratively refine reaction conditions (e.g., temperature, stoichiometry) .
Basic: How to validate target engagement in cellular models?
Answer:
- Cellular thermal shift assay (CETSA) : Measure target protein stabilization after compound treatment .
- Knockdown/knockout studies : Use CRISPR/Cas9 to silence Topo I/IIα and assess loss of compound efficacy .
- Fluorescence polarization : Track compound binding to labeled DNA-Topo complexes in live cells .
Advanced: What strategies resolve low reproducibility in biological assays across labs?
Answer:
- Standardized protocols : Adopt NIH/NCATS guidelines for cell culture (e.g., passage number, serum batch consistency) .
- Inter-lab calibration : Share reference compounds (e.g., camptothecin for Topo I inhibition) to normalize assay outputs .
- Data normalization : Use Z’-factor analysis to quantify assay robustness and exclude low-quality plates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
